molecular formula C14H14ClNO2S B2602615 3-(Benzylsulfonyl)-2-chloro-4,6-dimethylpyridine CAS No. 866038-64-4

3-(Benzylsulfonyl)-2-chloro-4,6-dimethylpyridine

Cat. No. B2602615
CAS RN: 866038-64-4
M. Wt: 295.78
InChI Key: OKJYBNQXEVKOEB-UHFFFAOYSA-N
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Description

The compound “3-(Benzylsulfonyl)-2-chloro-4,6-dimethylpyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a benzylsulfonyl group, a chlorine atom, and two methyl groups .


Molecular Structure Analysis

The molecular structure of a similar compound, 3-benzylsulfonyl-7-diethylaminocoumarin, has been confirmed by X-ray crystal analysis . This might suggest that a similar method could be used to analyze the structure of “3-(Benzylsulfonyl)-2-chloro-4,6-dimethylpyridine”.


Chemical Reactions Analysis

Sulfonyl compounds, such as the benzylsulfonyl group in this compound, are known to participate in various chemical reactions. For example, they can undergo oxidation, reduction, and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like color, density, hardness, solubility, and reactivity . Without specific information on “3-(Benzylsulfonyl)-2-chloro-4,6-dimethylpyridine”, it’s difficult to provide an accurate analysis of its properties.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

3-(Benzylsulfonyl)-2-chloro-4,6-dimethylpyridine and its derivatives are primarily used in the pharmaceutical industry for the synthesis of complex organic compounds. A notable application involves the development of a two-step pharmaceutical manufacturing process for large-scale preparation of certain compounds from commercially available materials. For instance, a benzylpurine free base was prepared by benzylation of 6-chloro-9H-purin-2-amine with a related compound, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. The process demonstrated the importance of using this compound class for manufacturing pharmaceuticals with high purity and yield under controlled conditions (Shi et al., 2015).

Chemical Synthesis and Green Chemistry

This compound class is also significant in chemical synthesis, particularly in the modified synthesis of intermediate compounds like Dexlansoprazole. The process involves several steps, such as N-oxidation of 2,3-lutidine, one-pot synthesis of certain pyridine-N-oxides, and their subsequent transformations. This synthesis route is especially valued in green chemistry due to its efficiency and minimized waste production, demonstrating the compound's role in developing more sustainable chemical processes (Gilbile et al., 2017).

Crystallography and Molecular Interactions

The derivatives of 3-(Benzylsulfonyl)-2-chloro-4,6-dimethylpyridine are used in crystallography to study molecular interactions and structures. For example, research involving pyrimethamine and aminopyrimidine derivatives, which are biologically important, utilized these compounds to investigate hydrogen-bonded bimolecular ring motifs and their interactions with sulfonate and carboxylate groups. This research provides valuable insights into the molecular structures and interaction patterns of biologically relevant compounds (Balasubramani et al., 2007).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, some compounds are toxic, corrosive, or flammable. Safety data sheets (SDS) provide information on the hazards of a compound, as well as how to handle and store it safely .

Future Directions

The future directions for a compound would depend on its potential applications. For example, if it has medicinal properties, future research might focus on developing it into a drug. If it has unique physical or chemical properties, it might be used in materials science or nanotechnology .

properties

IUPAC Name

3-benzylsulfonyl-2-chloro-4,6-dimethylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-10-8-11(2)16-14(15)13(10)19(17,18)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJYBNQXEVKOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)CC2=CC=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666772
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(Benzylsulfonyl)-2-chloro-4,6-dimethylpyridine

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